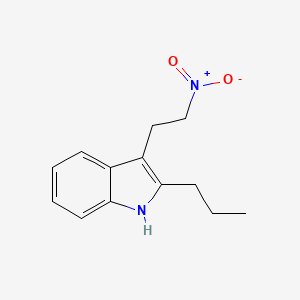
3-(2-Nitroethyl)-2-propyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitroethyl)-2-propyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethyl)-2-propyl-1H-indole typically involves the reaction of indole derivatives with nitroalkenes. One common method is the Michael addition of nucleophiles to 3-(2-nitrovinyl)indoles under microwave synthesis conditions. This method is highly efficient and does not require the protection of the indole nitrogen atom . Another approach involves the [4+1]-spirocyclization of nitroalkenes to indoles, which provides a convenient route to 2-(1H-indol-2-yl)acetonitriles. this reaction can be complicated by the formation of inert 3-(2-nitroethyl)-1H-indole byproducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis, such as the Michael addition and spirocyclization reactions, can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitroethyl)-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using platinum or palladium-catalyzed hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethyl group.
Common Reagents and Conditions
Oxidation: Platinum or palladium catalysts with hydrogen gas.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Nucleophiles generated in the presence of a base from CH acids.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indoles and related compounds.
Scientific Research Applications
3-(2-Nitroethyl)-2-propyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a synthetic platform for accessing tryptamines and various natural alkaloids.
Biology: Studied for its potential anticancer activity, particularly against drug-resistant cancer cell lines.
Medicine: Investigated for its unique biological properties, including inhibition of cancer cell growth.
Mechanism of Action
The mechanism of action of 3-(2-Nitroethyl)-2-propyl-1H-indole involves its interaction with molecular targets and pathways in biological systems. The compound’s nitro group can undergo reduction to form amine derivatives, which can then interact with various cellular targets. The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is known to inhibit the growth of cancer cells by inducing apoptosis and other cell death pathways .
Comparison with Similar Compounds
3-(2-Nitroethyl)-2-propyl-1H-indole can be compared with other similar compounds, such as:
3-(2-Nitrovinyl)indoles: These compounds are also used as synthetic platforms for accessing tryptamines and natural alkaloids.
3-(2-Nitroethyl)-1H-indole: This compound is a byproduct in the synthesis of 2-(1H-indol-2-yl)acetonitriles and has similar chemical properties.
(3-Indolyl)hydroxamic acids: These compounds have unique anticancer activity and are related to this compound in terms of their biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structural features and chemical properties make it an important subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
140843-15-8 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(2-nitroethyl)-2-propyl-1H-indole |
InChI |
InChI=1S/C13H16N2O2/c1-2-5-12-11(8-9-15(16)17)10-6-3-4-7-13(10)14-12/h3-4,6-7,14H,2,5,8-9H2,1H3 |
InChI Key |
GUHNMOXVQQBCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


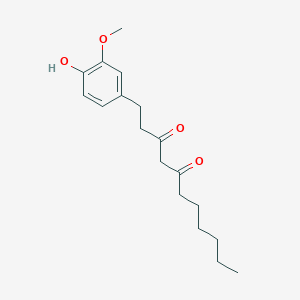
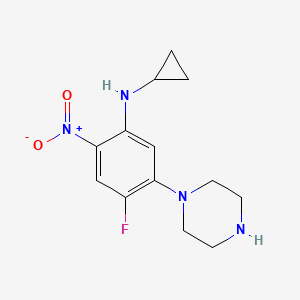
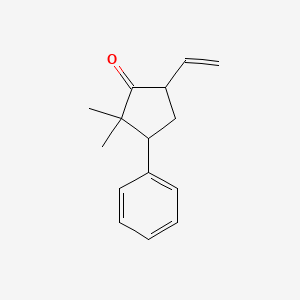
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
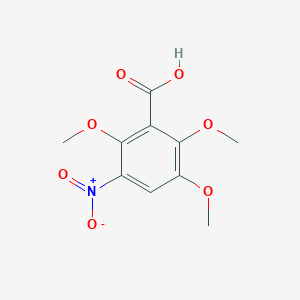

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
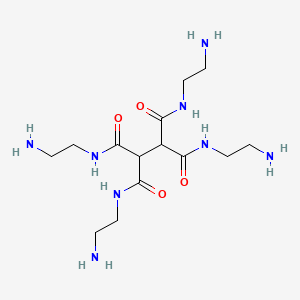
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
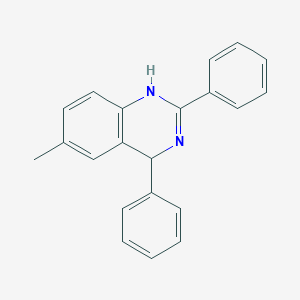
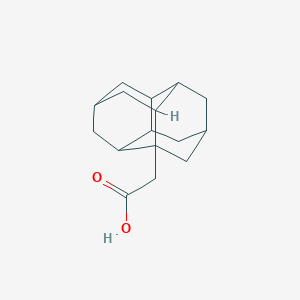
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
